4-Benzoylbenzoic acid
4-Benzoylbenzoic acid
4-(Phenylcarbonyl)benzoic acid is a photooxidant. Upon light activation, 4-(phenylcarbonyl)benzoic acid forms an electrophilic aromatic ketone that acts as an oxidant in organic synthesis or biological systems. It has been used in the study of amino acid oxidation, as well as the synthesis of photoactivated antibacterial and antiviral compounds.
4-Benzoylbenzoic acid is a benzophenone derivative. It can undergo hydrogenolysis to 4-benzylbenzoic acid. Cotton fabrics incorporated with 4-benzoylbenzoic acid have shown pesticide degradation ability, when exposed to UV irradiation.
4-Benzoylbenzoic acid is a benzophenone derivative. It can undergo hydrogenolysis to 4-benzylbenzoic acid. Cotton fabrics incorporated with 4-benzoylbenzoic acid have shown pesticide degradation ability, when exposed to UV irradiation.
Brand Name:
Vulcanchem
CAS No.:
611-95-0
VCID:
VC20885129
InChI:
InChI=1S/C14H10O3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H,(H,16,17)
SMILES:
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O
Molecular Formula:
C14H10O3
Molecular Weight:
226.23 g/mol
4-Benzoylbenzoic acid
CAS No.: 611-95-0
Cat. No.: VC20885129
Molecular Formula: C14H10O3
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-(Phenylcarbonyl)benzoic acid is a photooxidant. Upon light activation, 4-(phenylcarbonyl)benzoic acid forms an electrophilic aromatic ketone that acts as an oxidant in organic synthesis or biological systems. It has been used in the study of amino acid oxidation, as well as the synthesis of photoactivated antibacterial and antiviral compounds. 4-Benzoylbenzoic acid is a benzophenone derivative. It can undergo hydrogenolysis to 4-benzylbenzoic acid. Cotton fabrics incorporated with 4-benzoylbenzoic acid have shown pesticide degradation ability, when exposed to UV irradiation. |
|---|---|
| CAS No. | 611-95-0 |
| Molecular Formula | C14H10O3 |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 4-benzoylbenzoic acid |
| Standard InChI | InChI=1S/C14H10O3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H,(H,16,17) |
| Standard InChI Key | IFQUPKAISSPFTE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O |
| Melting Point | 199.0 °C |
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